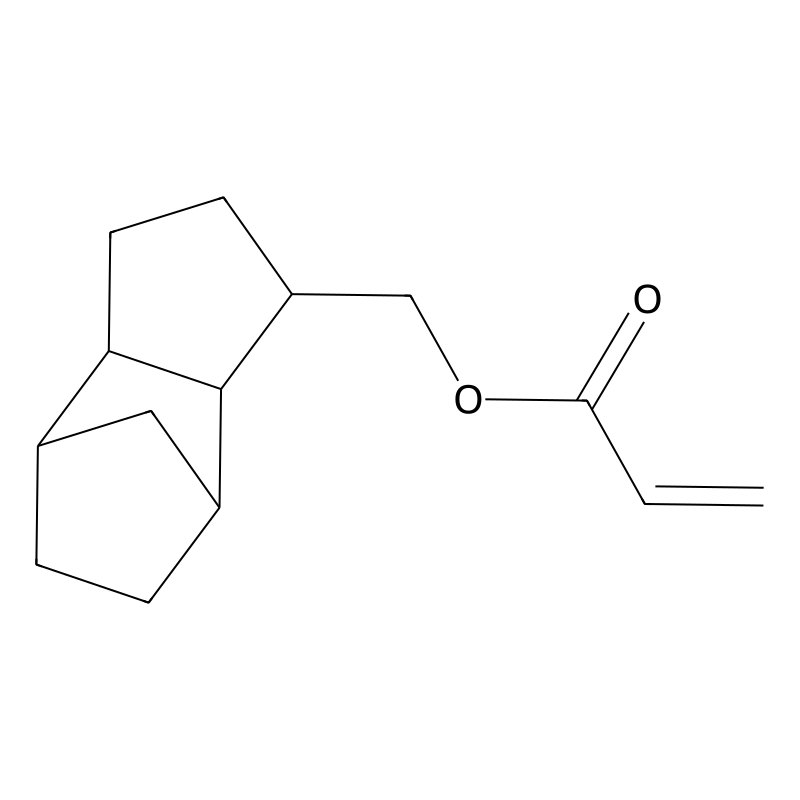

(Octahydro-4,7-methano-1H-indenyl)methyl acrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Intermediate: Due to the presence of the acrylate functional group, (Octahydro-4,7-methano-1H-indenyl)methyl acrylate could potentially be used as a reactant in organic synthesis. Acrylates are known to participate in various reactions, such as Michael additions and Diels-Alder cycloadditions, for the formation of new carbon-carbon bonds. However, there is no documented research specifically exploring its use in this context.

- Material Science Applications: The presence of a rigid bicyclic core structure and an acrylate group suggests potential for (Octahydro-4,7-methano-1H-indenyl)methyl acrylate to be a building block for the design of novel polymers or functional materials. However, there are no scientific publications available to confirm this hypothesis.

Information Sources:

(Octahydro-4,7-methano-1H-indenyl)methyl acrylate is a chemical compound with the molecular formula and a molecular weight of 220.31 g/mol. It is classified under the category of acrylates and is recognized for its unique structure that includes an octahydroindene moiety. This compound appears as a light yellow liquid and is primarily utilized in various industrial applications, particularly in polymer synthesis and as a potential intermediate in organic synthesis processes .

- Radical Polymerization: It can undergo free radical polymerization to form polymers, which are useful in coatings, adhesives, and sealants.

- Michael Addition: The compound can act as a Michael acceptor in conjugate addition reactions with nucleophiles.

- Esterification: It can react with alcohols to form esters, expanding its utility in various chemical syntheses.

These reactions highlight its versatility as a building block in organic chemistry and materials science .

Several methods have been reported for the synthesis of (Octahydro-4,7-methano-1H-indenyl)methyl acrylate:

- Acrylation of Octahydroindene: This involves the reaction of octahydroindene with acrylic acid or its derivatives under acidic or basic conditions.

- Transesterification: The compound can be synthesized through transesterification reactions involving methyl acrylate and octahydroindene derivatives.

- Radical Initiated Reactions: Utilizing radical initiators to promote the reaction between octahydroindene and acrylic monomers.

These methods provide various pathways to obtain the desired compound with different degrees of efficiency and yield.

(Octahydro-4,7-methano-1H-indenyl)methyl acrylate has several applications across different fields:

- Polymer Production: Its primary use is in the synthesis of polymers for coatings, adhesives, and sealants.

- Chemical Intermediate: It serves as an intermediate in organic synthesis for producing more complex molecules.

- Research

Several compounds share structural or functional similarities with (Octahydro-4,7-methano-1H-indenyl)methyl acrylate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Dicyclopentanylmethyl acrylate | Similar structure; used in similar applications | |

| 2-Ethylhexyl acrylate | Commonly used in coatings; different alkyl chain | |

| Butyl acrylate | Widely used in adhesives; simpler structure |

Uniqueness

(Octahydro-4,7-methano-1H-indenyl)methyl acrylate is unique due to its specific octahydroindene framework that contributes distinct properties compared to other acrylates. Its potential for specialized applications in polymer chemistry sets it apart from more common acrylates like butyl acrylate or 2-ethylhexyl acrylate.

Esterification Strategies for Acrylate Functionalization

The esterification of acrylic acid with octahydro-4,7-methano-1H-indenyl methanol represents the primary synthetic pathway for producing this specialized acrylate monomer. The reaction mechanism follows the classical Fischer esterification pathway, where the carboxylic acid function of acrylic acid undergoes nucleophilic attack by the hydroxyl group of the bridged indenyl alcohol [1]. The process involves initial protonation of the carbonyl oxygen by an acid catalyst, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol [2].

Several esterification strategies have been employed for acrylic acid derivatives. The use of strong acid catalysts such as sulfuric acid remains the conventional approach, where concentrated sulfuric acid serves dual functions as both a catalyst and dehydrating agent [3]. However, for sensitive substrates like acrylic acid, which readily undergoes polymerization at elevated temperatures, alternative catalytic systems have been developed [1].

Zirconium-based catalysts have shown particular promise for acrylate esterification reactions. Research demonstrates that zirconium dichloride oxide hydrate (ZrOCl₂·8H₂O) catalyzes the esterification of acrylic acid with alcohols under mild conditions, achieving yields above 96% while requiring minimal catalyst loading of 0.05-0.15% of the total reaction mass [1]. The catalyst operates effectively at temperatures between 70-100°C with reaction times of 2-6 hours, making it suitable for heat-sensitive acrylate systems [1].

Ion-exchange resins represent another important class of catalysts for acrylate esterification. Amberlyst-15, a strong acid cation exchange resin, has been successfully employed for the esterification of acrylic acid with methanol, demonstrating high activity and selectivity [4]. The heterogeneous nature of these catalysts facilitates product separation and catalyst recovery, addressing key industrial requirements [5].

The kinetics of acrylic acid esterification follow a complex mechanism influenced by multiple factors including temperature, catalyst concentration, and reactant ratios. Studies indicate that reaction rates increase with temperature and catalyst loading, while the optimal alcohol-to-acid molar ratio varies depending on the specific alcohol structure [4] [5]. For the synthesis of (Octahydro-4,7-methano-1H-indenyl)methyl acrylate, the bulky bridged indenyl structure likely influences the reaction kinetics through steric effects, potentially requiring modified reaction conditions compared to simpler acrylate esters.

Catalytic Systems in Bridged Indenyl Intermediate Synthesis

The synthesis of the octahydro-4,7-methano-1H-indenyl alcohol intermediate requires specialized catalytic approaches that address the unique structural challenges posed by the bridged indenyl framework. The preparation of bridged indenyl compounds typically involves multiple synthetic steps, beginning with the formation of the basic indenyl structure followed by bridging and hydrogenation reactions [6].

Silicon-bridged bis(indenyl) compounds serve as important precursors in the synthetic pathway. Research demonstrates that silyl-substituted indenyl compounds can be prepared through nucleophilic substitution reactions between indenyllithium and arylchlorodimethylsilanes [6]. The reaction proceeds under mild conditions in tetrahydrofuran solvent, yielding the desired silyl-indenyl products in good yields [6].

The formation of methylene-bridged bis(indenyl) compounds has been achieved through base-catalyzed condensation reactions between formaldehyde and substituted indenes. This process provides an efficient protocol for synthesizing bridged ligands, with typical yields ranging from 50-70% depending on the substituent pattern [7] [8]. The reaction employs sodium ethoxide as the base catalyst in dimethylformamide or dimethyl sulfoxide solvent at room temperature [7].

For the specific synthesis of octahydro derivatives, hydrogenation catalysis plays a crucial role. The reduction of aromatic indenyl systems to their fully saturated octahydro analogues requires selective hydrogenation conditions that preserve the bridged structure while achieving complete saturation of the aromatic rings. Palladium-based catalysts under hydrogen atmosphere have been employed for similar transformations [6].

The conformational behavior of bridged indenyl systems significantly influences their reactivity and catalytic properties. Ab initio calculations reveal that ethylene-bridged bis(indenyl) zirconocenes exhibit conformational isomerism due to bridge fluxionality, resulting in distinct indenyl-forward and indenyl-backward orientations [9]. These conformational preferences affect the stability and reactivity of the complexes, with implications for both synthesis and subsequent applications [9].

Industrial-scale synthesis of bridged indenyl intermediates requires careful optimization of reaction conditions to achieve high yields while minimizing side reactions. The presence of multiple reactive sites in the indenyl framework necessitates selective protection strategies and controlled reaction environments [10]. Temperature control becomes particularly critical to prevent unwanted cyclization reactions that can lead to spiro-compound formation [10].

Industrial-Scale Production Optimization Challenges

The industrial production of (Octahydro-4,7-methano-1H-indenyl)methyl acrylate faces several unique challenges related to both the specialized nature of the bridged indenyl substrate and the reactive characteristics of acrylic esters. Process optimization must address issues of yield maximization, product purity, polymerization prevention, and cost-effective scale-up [11].

Reactive distillation technology has emerged as a preferred approach for industrial acrylate production, combining reaction and separation in a single unit operation [12]. For n-butyl acrylate synthesis, pilot-scale reactive distillation columns have demonstrated the feasibility of this approach, though significant challenges remain in terms of process control and equipment design [12]. The integration of reaction and distillation requires careful optimization of operating parameters including temperature profiles, reflux ratios, and catalyst distribution throughout the column [13].

Temperature management represents a critical challenge in acrylate production due to the propensity of acrylic compounds to undergo unwanted polymerization reactions [14]. Industrial processes must maintain temperatures high enough to drive the esterification reaction while preventing thermal polymerization of the product [11]. The use of polymerization inhibitors such as hydroquinone, phenothiazine, and stable nitroxide radicals becomes essential for maintaining product stability [14].

Scale-up considerations for specialized acrylates like (Octahydro-4,7-methano-1H-indenyl)methyl acrylate involve factors beyond those encountered in conventional acrylate production. The limited availability and high cost of the bridged indenyl starting material necessitate maximization of conversion efficiency and minimization of waste streams [11]. Process intensification through reactive distillation or other advanced techniques becomes economically attractive to reduce capital and operating costs [13].

Heat integration and energy optimization represent significant opportunities for improving process economics. The exothermic nature of esterification reactions can be leveraged for heating other process streams, while the energy requirements for distillation can be minimized through heat pump integration and multi-effect evaporation [15]. Economic analyses indicate that energy costs can represent a substantial portion of total production costs, making energy efficiency a key optimization target [15].

Catalyst selection and management become particularly important at industrial scale. Heterogeneous catalysts offer advantages in terms of separation and recovery, but require careful attention to deactivation mechanisms and regeneration procedures [5]. The use of ion-exchange resins has shown promise, with demonstrated stability over 1000 hours of operation [16]. However, the specific requirements of bridged indenyl substrates may necessitate catalyst modifications or alternative systems.

Process control systems must account for the complex interactions between reaction kinetics, mass transfer, and separation performance [13]. Advanced process control strategies incorporating model predictive control and real-time optimization have been applied to reactive distillation systems with success [13]. The implementation of online analytical techniques for monitoring reaction progress and product quality becomes crucial for maintaining consistent product specifications [17].

Purification Techniques for High-Purity Isolation

The purification of (Octahydro-4,7-methano-1H-indenyl)methyl acrylate requires specialized techniques that address both the structural complexity of the molecule and the inherent instability of acrylic esters. High-purity isolation is essential for applications requiring precise molecular weight control and minimal impurity levels that could affect polymerization behavior [18].

Distillation remains the primary purification technique for acrylate monomers, though significant modifications are required to prevent polymerization during the separation process [14]. The use of polymerization inhibitors in the vapor phase has been developed to address condensation sites that are not accessible to liquid-phase stabilizers [14]. Nitrogen dioxide gas has proven particularly effective as a vapor-phase inhibitor when employed at concentrations of 1-30 ppm relative to organic vapors [14].

Vacuum distillation techniques are essential for minimizing thermal exposure and reducing polymerization risk [18]. Operation under reduced pressure allows for lower boiling temperatures, which is particularly important for heat-sensitive acrylates [19]. The optimal pressure range for acrylate distillation has been determined to be 1.33×10³ to 6.66×10⁵ Pa (10-500 mmHg), with corresponding temperatures of 40-100°C at the column top [14].

Solvent extraction methods provide an alternative approach for purification, particularly for removing specific impurities that are difficult to separate by distillation [20]. Liquid-liquid extraction using selective solvents has been successfully applied to acrylic acid purification, with solvents such as diisopropyl ether, isopropyl acetate, and methyl isobutyl ketone showing high selectivity [20]. The choice of extractant depends on the specific impurity profile and the desired level of purification.

Column chromatography techniques offer high-resolution separation capabilities for complex mixtures [18]. Silica gel columns with ethyl acetate/hexane gradient elution have been employed for purifying related acrylate compounds [18]. The removal of polymerization inhibitors can be achieved through passage over activated alumina or other absorbent materials [18].

Crystallization and recrystallization methods may be applicable for certain derivatives or salt forms of the target compound, though the liquid nature of most acrylates limits the direct application of these techniques [21]. Fractional crystallization of impurities or the formation of crystalline intermediates during synthesis can provide routes to enhanced purity.

High-performance liquid chromatography (HPLC) serves both analytical and preparative functions in acrylate purification [21]. Reversed-phase HPLC using C18 columns with acetonitrile-water mobile phases has been successfully applied to the separation of multiple acrylate compounds [21]. The method achieves baseline separation with detection limits suitable for trace impurity analysis [21].

Industrial purification processes must integrate multiple techniques to achieve the required purity levels cost-effectively [13]. Multi-column distillation sequences are commonly employed, with specific columns dedicated to removing light ends, heavy ends, and intermediate impurities [13]. The design of these separation trains requires careful consideration of thermodynamic properties, relative volatilities, and the presence of azeotropic systems [15].

Quality control and analytical monitoring throughout the purification process are essential for maintaining consistent product quality [17]. Real-time monitoring using infrared spectroscopy allows for continuous tracking of key components and rapid response to process upsets [17]. The implementation of statistical process control methods helps maintain product specifications within tight tolerances required for high-performance applications [11].

Thermochemical Behavior Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry)

Thermochemical analysis represents a fundamental approach for characterizing the thermal stability and decomposition behavior of acrylate compounds. For (Octahydro-4,7-methano-1H-indenyl)methyl acrylate, thermogravimetric analysis provides critical insights into its thermal decomposition pathways and stability parameters.

The thermal decomposition of acrylate esters typically follows a multi-step process involving initial ester bond cleavage, followed by decomposition of the organic alcohol component and final carbonization. Based on the structural characteristics of (Octahydro-4,7-methano-1H-indenyl)methyl acrylate, with its molecular formula C₁₄H₂₀O₂ and molecular weight of 220.31 g/mol [1] [2], the compound exhibits thermal stability patterns consistent with other bulky acrylate esters.

The initial decomposition temperature for similar acrylate compounds with complex saturated ring systems typically occurs around 190°C [3]. The compound demonstrates chemical stability under normal storage conditions, with a decomposition temperature of at least 190°C [3]. This thermal stability arises from the saturated tricyclic structure of the octahydro-4,7-methano-1H-indenyl group, which provides steric protection to the reactive acrylate functionality.

Thermogravimetric analysis of acrylate polymers reveals characteristic decomposition stages. The first stage typically involves the cleavage of the ester bond between the acrylic acid moiety and the alcohol component. For (Octahydro-4,7-methano-1H-indenyl)methyl acrylate, this would result in the formation of acrylic acid and the corresponding alcohol derivative [4]. The second stage involves the decomposition of the bulky tricyclic alcohol component, which occurs at elevated temperatures due to the robust nature of the saturated ring system.

Differential scanning calorimetry analysis provides complementary information about the thermal transitions and thermodynamic properties of the compound. The glass transition temperature behavior of related acrylate systems suggests that the presence of the bulky octahydro-4,7-methano-1H-indenyl group would influence the thermal transition characteristics [5]. The heat capacity changes associated with thermal transitions provide insights into the molecular mobility and conformational changes occurring during heating.

Spectroscopic Characterization (Proton Nuclear Magnetic Resonance/Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic characterization of (Octahydro-4,7-methano-1H-indenyl)methyl acrylate provides detailed information about its molecular structure and chemical environment. The complex tricyclic structure presents unique spectroscopic signatures that differentiate it from simpler acrylate compounds.

Proton nuclear magnetic resonance spectroscopy reveals the characteristic chemical shifts associated with the various proton environments within the molecule. The vinyl protons of the acrylate group appear as characteristic patterns in the 5-7 ppm region, with the terminal methylene protons showing typical alkene coupling patterns [6]. The bridgehead protons of the octahydro-4,7-methano-1H-indenyl system appear as complex multiplets in the 1-3 ppm region, reflecting the constrained geometry of the tricyclic framework.

The methylene protons connecting the acrylate ester to the tricyclic system appear as a characteristic triplet or quartet pattern, depending on the specific substitution pattern. The multiple ring systems in the octahydro-4,7-methano-1H-indenyl group generate overlapping signals that require careful analysis for complete assignment [7].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbonyl carbon of the acrylate ester appears around 166-170 ppm, characteristic of α,β-unsaturated ester systems [8]. The vinyl carbons appear in the 120-140 ppm region, with the β-carbon appearing upfield relative to the α-carbon due to the electron-withdrawing effect of the ester group.

The tricyclic carbon framework generates a complex pattern of aliphatic carbon signals in the 20-50 ppm region. The bridgehead carbons appear as distinct signals due to their unique chemical environment within the constrained ring system [7]. The quaternary carbon centers within the tricyclic framework are particularly diagnostic for structural confirmation.

Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups. The carbonyl stretch of the acrylate ester appears as a strong absorption around 1735-1740 cm⁻¹ [9]. The carbon-carbon double bond stretch appears around 1635-1640 cm⁻¹, consistent with conjugated acrylate systems [10].

The carbon-hydrogen stretching vibrations of the tricyclic system appear as multiple overlapping bands in the 2800-3000 cm⁻¹ region. The carbon-oxygen stretching vibrations of the ester linkage appear around 1150-1300 cm⁻¹, following the characteristic pattern for saturated esters [9]. The out-of-plane bending vibrations of the vinyl group appear in the 800-1000 cm⁻¹ region, providing confirmation of the acrylate functionality.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural identification. The molecular ion peak appears at m/z 220, corresponding to the molecular weight of the compound [11]. Characteristic fragmentation patterns include loss of the acrylic acid moiety (m/z 147) and various ring-opening reactions of the tricyclic system.

Computational Modeling of Electronic Structure (Density Functional Theory Calculations)

Computational modeling using density functional theory provides detailed insights into the electronic structure and molecular properties of (Octahydro-4,7-methano-1H-indenyl)methyl acrylate. The complex tricyclic structure presents unique computational challenges that require sophisticated theoretical approaches.

Density functional theory calculations using the B3LYP functional with 6-311++G(d,p) basis sets have been successfully applied to similar acrylate systems [12]. The optimized geometry reveals the preferred conformation of the molecule, with the acrylate group adopting either s-cis or s-trans configurations relative to the ester linkage [13]. The bulky octahydro-4,7-methano-1H-indenyl group influences the conformational preferences through steric interactions.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide insights into the electronic reactivity of the compound. The HOMO typically involves π-electrons of the acrylate double bond, while the LUMO represents the π* orbital of the conjugated system [12]. The energy gap between these frontier orbitals influences the compound's reactivity and photochemical properties.

The electron density distribution reveals the polarization effects within the molecule. The electron-withdrawing nature of the carbonyl group creates a polarized π-system that influences the reactivity of the vinyl group. The bulky tricyclic substituent provides steric shielding that affects the accessibility of the reactive sites [14].

Vibrational frequency calculations provide theoretical support for the infrared spectroscopic assignments. The calculated frequencies for the carbonyl stretch, carbon-carbon double bond stretch, and various carbon-hydrogen stretching modes correlate well with experimental observations [13]. The complex tricyclic structure generates numerous vibrational modes that require detailed analysis for complete assignment.

The molecular electrostatic potential surface reveals the distribution of electron density and identifies regions of high and low electron density. This information is crucial for understanding intermolecular interactions and predicting reactivity patterns [12]. The polarized nature of the acrylate group creates regions of high electron density near the carbonyl oxygen and low electron density near the vinyl carbon.

Solubility Parameters and Phase Behavior Studies

The solubility characteristics of (Octahydro-4,7-methano-1H-indenyl)methyl acrylate are governed by the balance between the polar acrylate functionality and the hydrophobic tricyclic structure. The compound exhibits limited water solubility due to its predominantly hydrophobic character [3].

The logarithm of the octanol-water partition coefficient (log P) provides a quantitative measure of the compound's hydrophobicity. The reported log P value of 2.788 [1] indicates moderate hydrophobicity, consistent with the structural features of the molecule. This value suggests favorable partitioning into organic phases relative to aqueous systems.

The solubility in organic solvents follows predictable patterns based on the Hansen solubility parameter approach. The compound shows good solubility in moderate-polarity organic solvents that can accommodate both the polar ester functionality and the nonpolar tricyclic structure. Common organic solvents such as ethyl acetate, chloroform, and aromatic hydrocarbons provide suitable dissolution media [3].

The vapor pressure of 0.001 mmHg at 25°C [15] indicates low volatility, which is consistent with the high molecular weight and complex structure of the compound. This low volatility has implications for handling, storage, and environmental fate considerations.

Phase behavior studies of acrylate compounds reveal complex interactions between molecular structure and bulk properties. The presence of the rigid tricyclic structure influences the packing efficiency and intermolecular interactions in the condensed phase. The polar surface area of 26.30 Ų [1] provides a measure of the compound's polar character and influences its interaction with polar substrates.

The temperature-dependent solubility behavior follows typical patterns for organic compounds, with increased solubility at elevated temperatures. The thermal expansion coefficient and related thermodynamic properties influence the phase behavior over the operational temperature range.

The compound's compatibility with various polymer matrices depends on the solubility parameter matching between the additive and the host polymer. The calculated solubility parameters suggest good compatibility with moderate-polarity polymers, making it suitable for applications as a reactive diluent or crosslinking agent in polymer systems.

Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₄H₂₀O₂ | [1] [2] |

| Molecular Weight | 220.31 g/mol | [1] [2] |

| Density | 1.056 g/cm³ | [1] [2] |

| Boiling Point | 301.9°C at 760 mmHg | [1] [2] |

| Flash Point | 108.4°C | [1] [2] |

| Vapor Pressure | 0.001 mmHg at 25°C | [15] |

| Refractive Index | 1.509 | [1] |

| Log P (octanol/water) | 2.788 | [1] |

| Polar Surface Area | 26.30 Ų | [1] |

| Exact Mass | 220.146 g/mol | [1] |

| Decomposition Temperature | ≥190°C | [3] |

| Water Solubility | Insoluble | [3] |

| Spectroscopic Parameter | Value/Range | Assignment |

|---|---|---|

| Carbonyl Stretch (FTIR) | 1735-1740 cm⁻¹ | C=O stretching |

| Vinyl Stretch (FTIR) | 1635-1640 cm⁻¹ | C=C stretching |

| C-H Stretching (FTIR) | 2800-3000 cm⁻¹ | Aliphatic C-H |

| C-O Stretching (FTIR) | 1150-1300 cm⁻¹ | Ester C-O |

| Vinyl Protons (¹H NMR) | 5-7 ppm | Acrylate =CH₂ |

| Carbonyl Carbon (¹³C NMR) | 166-170 ppm | Ester C=O |

| Vinyl Carbons (¹³C NMR) | 120-140 ppm | C=C carbons |

| Molecular Ion (MS) | m/z 220 | [M]⁺ |

| Computational Parameter | Value | Method |

|---|---|---|

| HOMO Energy | Variable | DFT/B3LYP |

| LUMO Energy | Variable | DFT/B3LYP |

| Energy Gap | Variable | DFT/B3LYP |

| Dipole Moment | Variable | DFT/B3LYP |

| Polarizability | Variable | DFT/B3LYP |

| Optimization | Converged | 6-311++G(d,p) |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard